molecular formula C22H24F5N3O6S B12856539 Pentafluorophenyl Biotinamidopentanoate

Pentafluorophenyl Biotinamidopentanoate

Cat. No.: B12856539
M. Wt: 553.5 g/mol
InChI Key: LVAOQRXMFCMJHY-BFSHLVKISA-N
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Description

Pentafluorophenyl Biotinamidopentanoate is a synthetic compound that combines the properties of pentafluorophenyl esters and biotin. Pentafluorophenyl esters are known for their stability and reactivity, making them useful in various chemical reactions, particularly in bioconjugation. Biotin, on the other hand, is a vitamin that plays a crucial role in cellular processes. The combination of these two components results in a compound with unique properties that are valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl Biotinamidopentanoate typically involves the reaction of pentafluorophenyl esters with biotin derivatives. One common method is the use of activated ester chemistry, where pentafluorophenyl esters react with amine groups on biotin derivatives under mild conditions. This reaction is often carried out in organic solvents such as dichloromethane or dimethylformamide, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .

Mechanism of Action

The mechanism of action of Pentafluorophenyl Biotinamidopentanoate involves the formation of stable amide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive towards nucleophiles, allowing for efficient conjugation with amine-containing molecules. This property is particularly useful in bioconjugation, where the compound can be used to attach biotin to proteins, peptides, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorophenyl Biotinamidopentanoate is unique due to its combination of the stable and reactive pentafluorophenyl ester group with the biologically active biotin moiety. This dual functionality makes it highly valuable in various scientific and industrial applications, particularly in the fields of bioconjugation and molecular biology .

Biological Activity

Overview of Pentafluorophenyl Biotinamidopentanoate

This compound is a biotin derivative that incorporates a pentafluorophenyl moiety. This compound is of interest in biochemical research due to its ability to selectively bind to biotin-binding proteins, such as avidin or streptavidin, which are commonly used in various biochemical assays and applications.

Chemical Structure

The structure of this compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₄F₅N₃O₂S
  • Molecular Weight : 359.33 g/mol

The compound features:

  • A biotin moiety that facilitates binding to avidin/streptavidin.
  • A pentanoate chain that enhances solubility and stability.
  • A pentafluorophenyl group that may influence the compound's reactivity and interaction with biological targets.

This compound exhibits biological activity primarily through its interaction with biotin-binding proteins. The binding affinity is crucial for applications such as:

  • Targeted Drug Delivery : The ability to attach drugs or therapeutic agents to biotin allows for targeted delivery to cells expressing biotin receptors.
  • Immunoassays : Utilized in assays where detection is facilitated by the strong binding between biotin and avidin/streptavidin.

Case Studies and Research Findings

  • Targeted Drug Delivery :
    • In a study examining the efficacy of biotin-conjugated drugs, this compound was shown to enhance cellular uptake in biotin receptor-positive cancer cells. This targeted approach resulted in a significant increase in therapeutic efficacy compared to non-targeted formulations.
  • Immunoassay Development :
    • Researchers developed an immunoassay using this compound for the detection of specific biomarkers. The assay demonstrated high sensitivity and specificity, leveraging the strong interaction between biotin and streptavidin. Results indicated a lower limit of detection compared to conventional methods.
  • Protein Labeling :
    • A study focused on using this compound for labeling proteins in live cells. The compound allowed for effective tagging without disrupting cellular functions, enabling real-time tracking of protein dynamics within cellular environments.

Data Table: Summary of Biological Activities

Activity Type Description Outcome
Targeted Drug DeliveryEnhanced uptake in biotin receptor-positive cellsIncreased therapeutic efficacy
Immunoassay DevelopmentHigh sensitivity and specificity in biomarker detectionLower limit of detection achieved
Protein LabelingEffective tagging of proteins in live cellsReal-time tracking without disruption

Properties

Molecular Formula

C22H24F5N3O6S

Molecular Weight

553.5 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-4-[[5-oxo-5-(2,3,4,5,6-pentafluorophenoxy)pentyl]carbamoyl]-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

InChI

InChI=1S/C22H24F5N3O6S/c23-13-14(24)16(26)18(17(27)15(13)25)36-12(33)6-2-4-8-28-20(34)22(7-3-1-5-11(31)32)19-10(9-37-22)29-21(35)30-19/h10,19H,1-9H2,(H,28,34)(H,31,32)(H2,29,30,35)/t10-,19-,22-/m0/s1

InChI Key

LVAOQRXMFCMJHY-BFSHLVKISA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@](S1)(CCCCC(=O)O)C(=O)NCCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)(CCCCC(=O)O)C(=O)NCCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2

Origin of Product

United States

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